molecular formula C17H20N2O3 B2771146 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone CAS No. 953204-97-2

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone

Cat. No. B2771146
CAS RN: 953204-97-2
M. Wt: 300.358
InChI Key: ZBKJZLSORWALPT-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Scientific Research Applications

Synthesis and Characterization

Antimicrobial Activity : A study by Kumar et al. (2019) reports on the synthesis of isoxazole derivatives, similar in structural motif to the query compound, which were tested for their antimicrobial activities against various bacterial and fungal organisms. The derivatives were characterized using infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral data (K. S. Kumar et al., 2019).

Structural Exploration : Research by Govindhan et al. (2017) focused on the synthesis, spectroscopic characterization, and structural analysis via Hirshfeld surface of a compound structurally related to the query. This work provides insights into the molecular interactions and pharmacokinetics, suggesting pathways for biological application (M. Govindhan et al., 2017).

Applications in Drug Development

Herbicidal Activity : A study by Fu et al. (2021) involved the design and synthesis of aryl-formyl piperidinone derivatives with herbicidal activity. The research highlights the compound's effectiveness as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, suggesting its potential in developing environmentally friendly herbicides (Ying Fu et al., 2021).

Antipsychotic Activity : Research on 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles, including compounds with structural similarities to the query compound, has shown potential antipsychotic activity. These compounds exhibited potent activity in mouse models and showed a significant affinity for D2 and 5-HT2 receptors, suggesting their potential as atypical antipsychotic agents (J. Strupczewski et al., 1995).

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-7-5-13(6-8-15)16-11-14(18-22-16)12-17(20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKJZLSORWALPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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